3-(4-Ethylbenzylidene)-4,5,6,7-tetraphenylisobenzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Ethyl-benzylidene)-4,5,6,7-tetraphenyl-3H-isobenzofuran-1-one: is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a benzylidene group attached to an isobenzofuranone core, with multiple phenyl groups enhancing its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethyl-benzylidene)-4,5,6,7-tetraphenyl-3H-isobenzofuran-1-one typically involves a multi-step process. One common method includes the condensation of 4-ethylbenzaldehyde with tetraphenylcyclopentadienone under basic conditions, followed by cyclization and oxidation steps to form the isobenzofuranone core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Ethyl-benzylidene)-4,5,6,7-tetraphenyl-3H-isobenzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the benzylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce benzyl derivatives .
Wissenschaftliche Forschungsanwendungen
3-(4-Ethyl-benzylidene)-4,5,6,7-tetraphenyl-3H-isobenzofuran-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Wirkmechanismus
The mechanism of action of 3-(4-ethyl-benzylidene)-4,5,6,7-tetraphenyl-3H-isobenzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Methylbenzylidene)camphor: Known for its use as a UV filter in sunscreens.
2,6-Bis-4-methyl(benzylidene)cyclohexanone: Used in the synthesis of biologically active pyrimidine derivatives.
Uniqueness
3-(4-Ethyl-benzylidene)-4,5,6,7-tetraphenyl-3H-isobenzofuran-1-one stands out due to its unique structural features, which confer enhanced stability and reactivity. Its multiple phenyl groups and the isobenzofuranone core make it a versatile compound with diverse applications in various fields .
Eigenschaften
Molekularformel |
C41H30O2 |
---|---|
Molekulargewicht |
554.7 g/mol |
IUPAC-Name |
(3Z)-3-[(4-ethylphenyl)methylidene]-4,5,6,7-tetraphenyl-2-benzofuran-1-one |
InChI |
InChI=1S/C41H30O2/c1-2-28-23-25-29(26-24-28)27-34-39-37(32-19-11-5-12-20-32)35(30-15-7-3-8-16-30)36(31-17-9-4-10-18-31)38(40(39)41(42)43-34)33-21-13-6-14-22-33/h3-27H,2H2,1H3/b34-27- |
InChI-Schlüssel |
BEQMXZFWZQUSBC-YLHCSOALSA-N |
Isomerische SMILES |
CCC1=CC=C(C=C1)/C=C\2/C3=C(C(=C(C(=C3C(=O)O2)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Kanonische SMILES |
CCC1=CC=C(C=C1)C=C2C3=C(C(=C(C(=C3C(=O)O2)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.